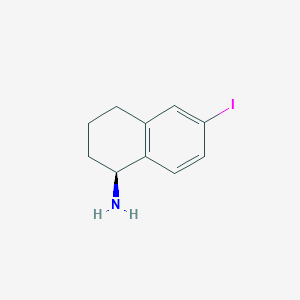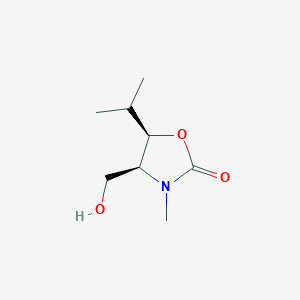
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone compounds with different functional groups.
Aplicaciones Científicas De Investigación
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4-(Hydroxymethyl)-5-methyl-3-methyloxazolidin-2-one: Similar structure but with a different substituent at the 5-position.
(4S,5R)-4-(Hydroxymethyl)-5-ethyl-3-methyloxazolidin-2-one: Another analog with an ethyl group instead of an isopropyl group.
Uniqueness
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and isopropyl groups
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(4S,5R)-4-(hydroxymethyl)-3-methyl-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7-6(4-10)9(3)8(11)12-7/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
QMRAOMUAPSNZFK-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](N(C(=O)O1)C)CO |
SMILES canónico |
CC(C)C1C(N(C(=O)O1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


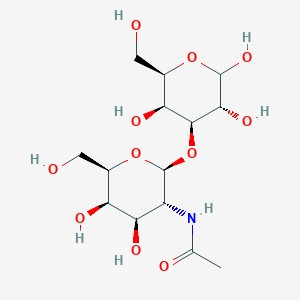
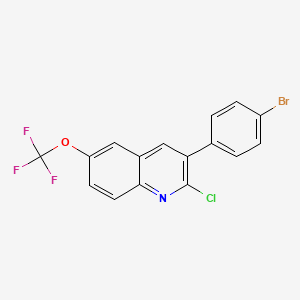
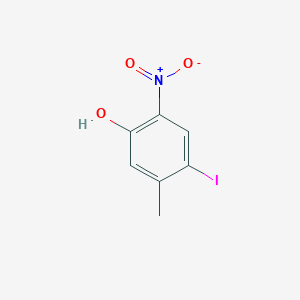
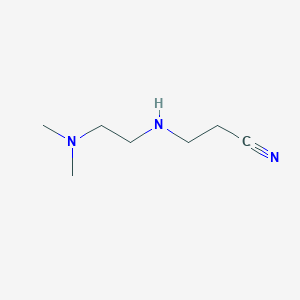
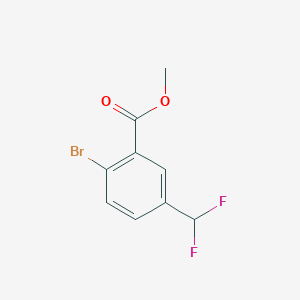
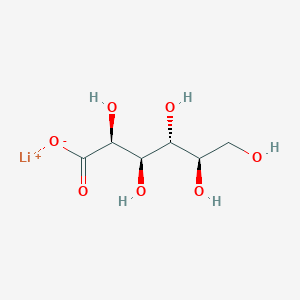

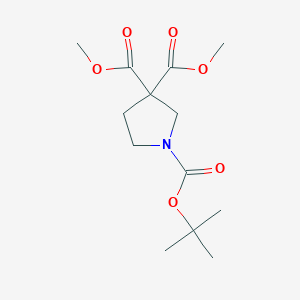
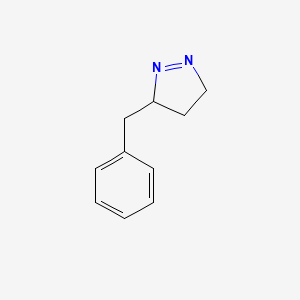
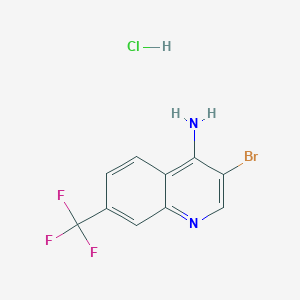
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
